苯甲酰 N-(2-氧代氧杂环-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

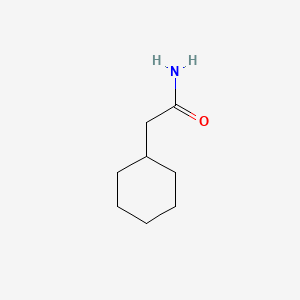

Benzyl N-(2-oxooxolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO412. It is also known as benzyl diethylcarbonyloxymethylolinate3. The compound can be viewed as the ester of carbamic acid and benzyl alcohol4.

Synthesis Analysis

The synthesis of carbamates, such as benzyl N-(2-oxooxolan-3-yl)carbamate, involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI5. This method offers mild reaction conditions and short reaction times5. Another common method for the synthesis of carbamates is the reaction of benzyl chloroformate with ammonia4.

Molecular Structure Analysis

The molecular weight of benzyl N-(2-oxooxolan-3-yl)carbamate is 235.24 g/mol12. The compound belongs to the class of organic compounds known as benzyloxycarbonyls, which are organic compounds containing a carbonyl group substituted with a benzyloxyl group6.

Chemical Reactions Analysis

Carbamates, including benzyl N-(2-oxooxolan-3-yl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions7. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat7.Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl N-(2-oxooxolan-3-yl)carbamate are not fully detailed in the available literature. However, it is known that the compound is soluble in organic solvents and moderately soluble in water4.科学研究应用

合成和分析方法

- 涉及苯甲酸苄酯的曼尼希型缩合已被用于合成 1-(N-苯甲氧羰基氨基)芳基甲基膦酸衍生物。该方法提供了一种途径来获得苯甲酸苄酯[(2-氧化-1,3,2-二氧杂磷环-2-基)芳基甲基]-氨基甲酸酯和 2-羟乙基 1-(N-苯甲氧羰基氨基)芳基甲基膦酸单酯,为这些化合物的新的合成途径和质谱分析提供了见解 (蔡等人,2007 年)。

药理学研究

- 已经合成了一些新的苯基氨基甲酸酯,并评估了它们抑制乙酰胆碱酯酶和丁酰胆碱酯酶的潜力,突出了某些化合物对两种酶具有有希望的抑制作用。该研究为治疗剂的开发提供了有价值的数据 (Bąk 等人,2019 年)。

振动和光谱分析

- 对苯甲酸苄酯(亚氨基(1H-吡唑-1-基)甲基)氨基甲酸酯 (BPMC) 的详细实验和理论研究,重点关注其振动和电子性质。该研究结合 FT-IR、FT-拉曼和紫外-可见光谱分析,丰富了人们对 BPMC 分子结构和性质的理解 (Rao 等人,2016 年)。

酶促拆分和催化

- 在离子液体中对印地那韦前体的酶促拆分的研究表明使用 CALB 作为生物催化剂进行酰化的效率,展示了一种实现高对映体过剩和催化剂和介质再利用的新方法 (Lourenço 等人,2007 年)。

- 金(I)催化的 N-丙烯基氨基甲酸酯的分子内氢胺化反应已被证明可以有效地形成哌啶衍生物和其他氮、氧和碳杂环,强调了金催化在有机合成中的多功能性 (Zhang 等人,2006 年)。

安全和危害

The safety and hazards associated with benzyl N-(2-oxooxolan-3-yl)carbamate are not fully detailed in the available literature. However, general safety precautions for handling carbamates include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required1.

未来方向

The future directions of research on benzyl N-(2-oxooxolan-3-yl)carbamate are not clear from the available literature. However, given its wide range of applications in various fields of research and industry3, it is likely that further studies will continue to explore its properties and potential uses.

Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.

属性

IUPAC Name |

benzyl N-(2-oxooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDZIFOVOUDAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(2-oxooxolan-3-yl)carbamate | |

CAS RN |

31332-88-4 |

Source

|

| Record name | MLS003106886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。